Cas no 34784-07-1 (8-Chloroisoquinoline)

8-Chloroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 8-Chloroisoquinoline
- 8-Chloro-isoquinoline
- isoquinoline, 8-chloro-
- PubChem6216
- 8-Chloroisoquinoline, AldrichCPR
- OXAMVYYZTULFIB-UHFFFAOYSA-N
- TRA0089653
- SY019969
- AB0038047
- A6105
- Y5393
- 784C071
- Z1201624136
- 34784-07-1
- MFCD07644622
- SCHEMBL619607
- CS-W022565
- DTXSID70348825
- PS-6079
- J-019751
- AKOS005255311
- J-519426
- InChI=1/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6
- SB36756
- AMY17939
- FT-0659536
- EN300-215652
- DB-029389
-
- MDL: MFCD07644622
- Renchi: 1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
- Clave inchi: OXAMVYYZTULFIB-UHFFFAOYSA-N
- Sonrisas: ClC1=C([H])C([H])=C([H])C2C([H])=C([H])N=C([H])C=21
Atributos calculados
- Calidad precisa: 163.01900
- Masa isotópica única: 163.0188769g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 138
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 12.9
- Xlogp3: 2.7
Propiedades experimentales
- Denso: 1.27
- Punto de ebullición: 289.5°C at 760 mmHg
- Punto de inflamación: 156.4°C
- índice de refracción: 1.652
- PSA: 12.89000
- Logp: 2.88820
8-Chloroisoquinoline Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
8-Chloroisoquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Chloroisoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A144432-1g |
8-Chloroisoquinoline |
34784-07-1 | 98% | 1g |
$18.0 | 2024-04-19 | |
Enamine | EN300-215652-0.05g |
8-chloroisoquinoline |
34784-07-1 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-215652-0.25g |
8-chloroisoquinoline |
34784-07-1 | 95% | 0.25g |
$20.0 | 2023-09-16 | |
Enamine | EN300-215652-50.0g |
8-chloroisoquinoline |
34784-07-1 | 95% | 50.0g |
$708.0 | 2023-02-22 | |
abcr | AB514958-25 g |
8-Chloroisoquinoline, 95%; . |
34784-07-1 | 95% | 25g |
€294.50 | 2023-04-18 | |
TRC | C367405-1g |
8-Chloroisoquinoline |
34784-07-1 | 1g |
$ 104.00 | 2023-04-18 | ||
Enamine | EN300-215652-0.1g |
8-chloroisoquinoline |
34784-07-1 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
abcr | AB514958-100 g |
8-Chloroisoquinoline, 95%; . |
34784-07-1 | 95% | 100g |
€938.50 | 2023-04-18 | |
abcr | AB514958-1g |
8-Chloroisoquinoline, 95%; . |
34784-07-1 | 95% | 1g |
€76.60 | 2025-02-21 | |
TRC | C367405-1 g |
8-Chloroisoquinoline |
34784-07-1 | 1g |
$ 80.00 | 2022-01-10 |
8-Chloroisoquinoline Literatura relevante
-
Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
-
Yue Wu,Peng Guo,Long Chen,Weijie Duan,Zengzhuan Yang,Tao Wang,Ting Chen,Fei Xiong Chem. Commun. 2021 57 3271
34784-07-1 (8-Chloroisoquinoline) Productos relacionados
- 2172584-12-0(2-5-cyclobutyl-1-(3-methoxypropyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2029554-95-6(Carbamic acid, N-[1-methyl-2-oxo-2-(4-thiazolyl)ethyl]-, 1,1-dimethylethyl ester)
- 1482639-58-6(3-methyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid)
- 727689-48-7(2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one)
- 1795278-82-8(N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide)
- 1936672-23-9(5-(2-methylcyclopropyl)-1H-imidazol-2-amine)
- 59782-88-6(2,5-Dichloro-3-methylpyridine)
- 2289668-96-6(2-[3-(Acetamidomethyl)cyclobutyl]acetic acid)
- 1050909-85-7(1-Chloro-3-(pyrrolidin-1-yl)isoquinoline)
- 1805226-56-5(6-Amino-2-(difluoromethyl)-3-methoxypyridine-4-sulfonamide)
